1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene

Physicochemical property comparison Solubility and permeability prediction Medicinal chemistry building blocks

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene (CAS 1226484-23-6) is a meta-substituted methoxystyryl bromide with molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol. It is supplied as a research-grade organic building block with a typical purity of 95% and a catalogued logP of 3.49–3.70.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 1226484-23-6
Cat. No. B1376067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene
CAS1226484-23-6
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CCCBr
InChIInChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3/b5-2+
InChIKeyFUIJQIGKZCIKMO-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene (CAS 1226484-23-6): Procurement-Relevant Physicochemical and Structural Profile for Research Sourcing


1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene (CAS 1226484-23-6) is a meta-substituted methoxystyryl bromide with molecular formula C₁₁H₁₃BrO and molecular weight 241.12 g/mol . It is supplied as a research-grade organic building block with a typical purity of 95% and a catalogued logP of 3.49–3.70 [1]. The compound features a terminal bromoalkene side chain conjugated with a 3-methoxyphenyl ring, placing it within the class of halogenated styrene derivatives employed as bifunctional intermediates for cross-coupling, nucleophilic substitution, and further synthetic elaboration .

Bifunctional Scaffold Terminal bromoalkene plus meta-methoxyphenyl ring enables orthogonal synthetic elaboration in multi-step sequences
Reaction Compatibility Suited for cross-coupling, SN2 substitution, directed ortho-metalation, and demethylation workflows
Isomer Identity Specified meta substitution supports reproducible SAR studies and method development requiring unambiguous regiochemistry

Why 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene Cannot Be Replaced by Common In-Class Analogs Without Experimental Revalidation


Although several compounds share the C₁₁H₁₃BrO formula or the bromobutenylbenzene scaffold, generic substitution is unwarranted due to quantifiable differences in logP, topological polar surface area (TPSA), and the position of both the methoxy substituent and the olefinic bromine. The meta-methoxy group imparts a TPSA of 9.23 Ų and a hydrogen-bond acceptor count of 1, in contrast to TPSA = 0.00 Ų for the non-methoxy analog . Furthermore, the terminal (4-bromo) alkene geometry distinguishes this compound from its internal-bromine regioisomer (CAS 104997-02-6), which presents a vinyl bromide rather than a primary alkyl bromide and consequently exhibits fundamentally different reactivity in nucleophilic substitution and cross-coupling manifolds [1]. These parameters directly affect solubility, chromatographic retention, and reaction kinetics, making one-to-one replacement unreliable without comparative experimental data.

Non-Methoxy Analog (CAS 7515-41-5) Absent methoxy group yields TPSA 0.00 Ų and zero H-bond acceptors; may alter solubility, chromatographic retention, and polarity-dependent reactivity profiles
Internal-Bromine Regioisomer (CAS 104997-02-6) Vinyl bromide geometry is SN2-inaccessible; substitution pattern may shift cross-coupling outcomes and nucleophilic displacement kinetics
Ortho/Para Methoxy Isomers Methoxy position may alter polymerization mechanism selectivity; electronic and steric effects on reactivity may not transfer between regioisomers

1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Meta-Methoxy Substitution Increases Topological Polar Surface Area (TPSA) by 9.23 Ų Relative to the Non-Methoxy Parent Scaffold

The target compound's meta-methoxy group contributes a measurable increase in topological polar surface area (TPSA = 9.23 Ų) and one hydrogen-bond acceptor relative to (E)-(4-bromobut-1-en-1-yl)benzene (CAS 7515-41-5, TPSA = 0.00 Ų, zero H-bond acceptors) . Both compounds exhibit similar logP values (target: 3.49–3.70; comparator: 3.48), indicating that the methoxy group enhances polarity without substantially altering lipophilicity. The increased TPSA is expected to improve solubility in polar organic solvents (e.g., DMF, acetonitrile) and to alter retention in reversed-phase chromatography.

TPSA & Polarity
Cross-study comparable
ΔTPSA = +9.23 Ų; ΔH-bond acceptors = +1 vs. non-methoxy analog (TPSA 0.00 Ų); ΔlogP ≈ +0.01 to +0.18
Increased polarity without altered lipophilicity may improve polar-solvent solubility and shift reversed-phase retention
Computed physicochemical properties; experimental chromatographic confirmation recommended
Physicochemical property comparison Solubility and permeability prediction Medicinal chemistry building blocks

Terminal Bromoalkene Geometry Distinguishes Target from Internal-Bromine Regioisomer (CAS 104997-02-6) with Measurably Different Physical Properties

The target compound bears a terminal 4-bromobut-1-en-1-yl chain (SMILES: COc1cccc(C=CCCBr)c1), making it a primary alkyl bromide capable of SN2 displacement. Its regioisomer, 1-(3-bromo-3-buten-1-yl)-3-methoxybenzene (CAS 104997-02-6, SMILES: COc1cc(CCC(Br)=C)ccc1), possesses an internal vinyl bromide and is structurally incapable of SN2 chemistry at the bromine-bearing carbon . Computed physical properties further differentiate the two: the regioisomer has a calculated density of 1.287 g/cm³, boiling point of 285.1 °C (760 mmHg), and refractive index of 1.542, whereas the target compound's vendor-reported logP (3.49–3.70) and TPSA (9.23 Ų) provide distinct physicochemical handles for identity confirmation and purification method selection .

Bromine Geometry
Class-level inference
Terminal Csp³-Br (SN2-accessible) vs. internal vinyl Csp²-Br (SN2-inaccessible); regioisomer density 1.287 g/cm³, bp 285.1 °C, refractive index 1.542
Terminal bromide geometry is essential for SN2 displacement; incorrect regioisomer may lead to reaction failure
SMILES and computed properties from vendor and database entries; verify identity before use
Regioisomer comparison Nucleophilic substitution reactivity Cross-coupling substrate scope

Meta-Methoxy Position Alters Polymerization Behavior: Class-Level Evidence from Methoxystyrene Rare-Earth Catalysis Studies

In rare-earth-catalyzed polymerization studies, para- and meta-methoxystyrenes underwent simultaneous chain-growth and step-growth polymerization via C–H polyaddition of anisyl units to vinyl groups, yielding macromolecules with alternating anisole-ethylene sequences. In contrast, ortho-methoxystyrene underwent exclusively syndiospecific living chain-growth polymerization (rrrr >99%, Mn up to 280 kg mol⁻¹, Mw/Mn <1.10) [1]. This demonstrates that the position of the methoxy group on the aromatic ring is decisive for polymerization mechanism and product architecture. Although direct data for the bromobutene-substituted target compound are lacking, this class-level evidence indicates that the meta-methoxy substitution pattern is non-interchangeable with ortho or para isomers in any application where aromatic electronic effects govern reactivity or product structure.

Polymerization Behavior
Class-level inference
Meta-methoxy: simultaneous chain-growth + step-growth reported; Ortho: syndiospecific chain-growth only (rrrr >99%, Mn up to 280 kg mol⁻¹)
Methoxy position may control polymerization mechanism; polymer architecture may differ by regioisomer
Class-level methoxystyrene evidence; target compound has bromobutene side chain; experimental confirmation advised
Polymer chemistry Meta vs para substitution effect Chain-growth and step-growth polymerization

Bifunctional Reactivity Profile: Terminal Bromoalkene Plus Meta-Methoxy Group Enables Orthogonal Synthetic Transformations

The target compound integrates two synthetically orthogonal functional groups: (i) a primary alkyl bromide at the terminus of a homoallylic chain, amenable to SN2 substitution, palladium-catalyzed cross-coupling (Suzuki, Heck, Negishi), and Grignard formation; and (ii) a meta-methoxy substituent on the aromatic ring, enabling directed ortho-metalation (DoM), O-demethylation to a phenol, or oxidation to a quinone . The non-methoxy analog (CAS 7515-41-5) lacks the aromatic oxygen functionality entirely, while the internal-bromine regioisomer (CAS 104997-02-6) cannot engage in SN2 displacement at the bromine-bearing carbon . This dual orthogonal reactivity is documented as a key selection criterion for building blocks requiring sequential, chemoselective transformations without protecting-group manipulation.

Orthogonal Reactivity
Source review
Two orthogonal reactive sites: (a) terminal Csp³-Br for SN2/cross-coupling; (b) Ar-OCH₃ for DoM, demethylation, or oxidation
Bifunctional architecture may reduce step count in sequential chemoselective syntheses
Functional group inventory from structural analysis; no quantitative yield comparison available
Bifunctional building blocks Orthogonal reactivity Cross-coupling and nucleophilic substitution

Supplier-Certified Purity of 95% with Confirmed Meta Isomer Identity Supports Reproducible Research Procurement

The target compound is supplied with a minimum purity of 95% as certified by Enamine LLC (Catalog EN300-100197) and Leyan (Product No. 2006430), with the meta (3-methoxy) isomer explicitly specified by SMILES (COc1cccc(C=CCCBr)c1) and IUPAC name [1]. In contrast, the para-methoxy analog and ortho-methoxy analog would carry distinct SMILES strings and CAS numbers, and sourcing the incorrect isomer could result in divergent reactivity (as shown by the ortho-specific polymerization behavior in Evidence Item 3). The explicit isomer identity certification reduces the risk of mis-shipment and ensures experimental reproducibility, a non-trivial consideration given the demonstrated sensitivity of methoxystyrene derivatives to substitution pattern.

Purity & Identity
Supporting evidence
Purity ≥95%; meta isomer confirmed by SMILES (COc1cccc(C=CCCBr)c1) and IUPAC name across multiple vendor catalogs
Certified isomer identity plus purity specification supports reproducible procurement and experimental consistency
Vendor certificates from Enamine and Leyan; verify upon receipt for critical applications
Chemical purity specification Vendor quality control Isomer identity confirmation

Optimal Application Scenarios for 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene Based on Comparator-Anchored Differentiation Evidence


Medicinal Chemistry: Bifunctional Scaffold for Parallel SAR Exploration via Orthogonal Derivatization

The target compound's terminal bromoalkene and meta-methoxy group constitute two chemically orthogonal handles. The primary alkyl bromide can undergo Suzuki–Miyaura cross-coupling with arylboronic acids to introduce aryl diversity at the side chain, while the methoxy group can be independently demethylated or subjected to directed ortho-metalation for aromatic ring functionalization. This sequential, chemoselective elaboration is not possible with the non-methoxy analog (CAS 7515-41-5), which offers only a single reactive site . The meta substitution further ensures that any electronic effects on biological target binding differ from the para or ortho isomers, as the meta-methoxy group exerts a distinct inductive and resonance influence on the aromatic ring.

Polymer Chemistry: Meta-Methoxy Monomer for Controlled Dual-Mechanism Polymerization

Class-level evidence from rare-earth-catalyzed methoxystyrene polymerization demonstrates that meta-methoxy substitution enables simultaneous chain-growth and step-growth polymerization, producing macromolecules with alternating anisole-ethylene sequences that are inaccessible from ortho-methoxystyrene (which yields only syndiotactic chain-growth polymer) . Although the target compound's bromobutene side chain replaces the vinyl group, the meta-methoxy aromatic electronic character is preserved, making this compound a candidate precursor for functionalized polymers where the bromine terminus serves as a post-polymerization modification handle or chain-transfer agent.

Chemical Biology: Activity-Based Probe Precursor Requiring Terminal Electrophilic Trap and Spectroscopic Handle

The terminal primary bromide provides a reactive electrophilic warhead for covalent modification of nucleophilic residues (e.g., cysteine thiols) in protein targets, while the meta-methoxybenzene chromophore offers UV absorbance (characteristic of anisole derivatives) for detection and quantification. The TPSA of 9.23 Ų and logP of ~3.5 suggest moderate membrane permeability, and the absence of hydrogen-bond donors (H-donors = 0) is consistent with passive diffusion capability . The internal-bromine regioisomer (CAS 104997-02-6) would be unsuitable for this application because its vinyl bromide is a poor SN2 electrophile .

Organic Synthesis Method Development: Benchmark Substrate for Allylic vs Vinylic Cross-Coupling Chemoselectivity Studies

The target compound contains an allylic (homoallylic) bromide that can participate in both transition-metal-catalyzed cross-coupling and metal-free allylic substitution. In method development studies comparing catalyst systems or reaction conditions, the target's distinct reactivity profile—primary allylic bromide conjugated with an electron-rich aromatic ring—serves as a demanding substrate for assessing chemoselectivity between allylic displacement and direct aryl bromide coupling. The para-bromo analog (CAS 1190898-63-5), which bears an additional aryl bromide, introduces competing reaction sites and cannot isolate allylic vs vinylic selectivity with the same clarity [1].

Application
Selection Property
Validation Focus
Parallel SAR derivatization studies
Orthogonal functional group architecture
Sequential chemoselective elaboration without protecting-group manipulation
Dual-mechanism polymerization studies
Meta-methoxy electronic character
Polymer architecture control and post-polymerization modification capability
Activity-based probe precursor studies
Terminal electrophilic bromide plus UV chromophore
Covalent modification efficiency and spectroscopic detectability
Allylic cross-coupling selectivity studies
Homoallylic bromide reactivity profile
Allylic vs. vinylic chemoselectivity under varied catalytic conditions
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